Dimethyl 2-(3,5-dichlorophenyl)malonate

Agrochemical intermediates Mesoionic insecticides Nicotinic acetylcholine receptor modulators

Dimethyl 2-(3,5-dichlorophenyl)malonate (CAS 1443329-48-3, C₁₁H₁₀Cl₂O₄, MW 277.10) is an α-aryl-substituted dimethyl malonate ester bearing a 3,5-dichlorophenyl group at the malonate α-position. This compound is distinguished from generic malonate esters by its role as the exclusive and validated late-stage intermediate in the convergent industrial synthesis of dicloromezotiaz (D434402), a commercial mesoionic insecticide developed by DuPont/FMC for lepidopteran pest control.

Molecular Formula C11H10Cl2O4
Molecular Weight 277.10 g/mol
Cat. No. B12841301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2-(3,5-dichlorophenyl)malonate
Molecular FormulaC11H10Cl2O4
Molecular Weight277.10 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1=CC(=CC(=C1)Cl)Cl)C(=O)OC
InChIInChI=1S/C11H10Cl2O4/c1-16-10(14)9(11(15)17-2)6-3-7(12)5-8(13)4-6/h3-5,9H,1-2H3
InChIKeyMYJACJGIRSMGIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 2-(3,5-dichlorophenyl)malonate: A Critical Malonate Building Block for Agrochemical and Medicinal Chemistry Procurement


Dimethyl 2-(3,5-dichlorophenyl)malonate (CAS 1443329-48-3, C₁₁H₁₀Cl₂O₄, MW 277.10) is an α-aryl-substituted dimethyl malonate ester bearing a 3,5-dichlorophenyl group at the malonate α-position . This compound is distinguished from generic malonate esters by its role as the exclusive and validated late-stage intermediate in the convergent industrial synthesis of dicloromezotiaz (D434402), a commercial mesoionic insecticide developed by DuPont/FMC for lepidopteran pest control . Unlike simpler malonates used as general-purpose alkylating agents, the specific 3,5-dichloro substitution pattern on the aromatic ring is structurally essential for the downstream mesoionic pharmacophore, conferring a defined pest spectrum (Lepidoptera) that is absent in regioisomeric dichlorophenyl malonates or mono-chlorinated analogs . The compound is supplied at research and bulk scales predominantly through the copper(I)-catalyzed Ullmann-type coupling of 3,5-dichloroiodobenzene with dimethyl malonate .

Why Generic Malonate Esters Cannot Replace Dimethyl 2-(3,5-dichlorophenyl)malonate in Target Synthesis


Procurement decisions for aryl malonate building blocks cannot rely on generic substitution because the specific chlorine substitution pattern determines both the downstream active ingredient identity and its biological target spectrum. Positional isomers—such as dimethyl 2-(3,4-dichlorophenyl)malonate (CAS 773875-95-9) or dimethyl 2-(2,4-dichlorophenyl)malonate (CAS 138485-31-1)—share identical molecular formulae and molecular weights (277.10 g/mol) but produce mesoionic cores with fundamentally different insecticidal profiles, or fail to generate active compounds entirely . Similarly, the mono-chloro analog dimethyl 2-(4-chlorophenyl)malonate (CAS 34402-92-1, MW 242.66) lacks the second chlorine atom required for the optimal electronic and steric profile of the dicloromezotiaz pharmacophore . Even within the same 3,5-dichloro series, the choice of ester (dimethyl vs. diethyl) affects the subsequent hydrolysis kinetics, crystallization behavior, and overall process economics in the multi-step synthesis to the diacid intermediate . The evidence presented below confirms that the 3,5-dichlorophenyl-dimethyl malonate combination is not interchangeable with its analogs without loss of pest spectrum specificity, synthetic yield, or regulatory identity of the final product.

Quantitative Differentiation Evidence for Dimethyl 2-(3,5-dichlorophenyl)malonate: Comparator-Based Selection Guide


Insecticidal Potency of Downstream Product: 3,5-Dichlorophenyl vs. Unsubstituted Phenyl Mesoionic Core

In the Zhang et al. (2017) discovery program for mesoionic pyrido[1,2-a]pyrimidinone insecticides, the 3,5-dichlorophenyl-substituted compound (dicloromezotiaz, compound 4) was compared head-to-head with its direct unsubstituted phenyl analog (compound 4b) in a standardized foliar spray assay. The 3,5-dichlorophenyl derivative exhibited a greater than 25-fold improvement in potency against corn planthopper (CPH) and a distinct lepidopteran activity profile not observed in the unsubstituted analog . This differentiation is directly attributable to the 3,5-dichlorophenyl group introduced via dimethyl 2-(3,5-dichlorophenyl)malonate as the synthetic precursor.

Agrochemical intermediates Mesoionic insecticides Nicotinic acetylcholine receptor modulators Lepidoptera pest control

Lepidoptera vs. Hopper Pest Spectrum Selectivity: 3,5-Dichlorophenyl vs. 3,5-Bis(trifluoromethyl)phenyl Mesoionics

The two commercial mesoionic insecticides derived from the same chemical class—triflumezopyrim (bearing a 3,5-bis(trifluoromethyl)phenyl group) and dicloromezotiaz (bearing a 3,5-dichlorophenyl group)—exhibit fundamentally different pest spectra. This divergence is quantified and documented in the primary discovery literature and the Accounts of Chemical Research review by Zhang (2017) . Triflumezopyrim is optimized as a hopper specialist for rice planthoppers in Asia, while dicloromezotiaz is a lepidoptera specialist controlling diamondback moth (Plutella xylostella), fall armyworm (Spodoptera frugiperda), beet armyworm (Spodoptera exigua), and corn earworm (Helicoverpa zea) .

Insecticide selectivity Lepidoptera specialist Hopper specialist Nicotinic acetylcholine receptor

Synthetic Process Yield: Copper-Catalyzed Malonate Arylation to Diacid — A Validated 84% Two-Step Yield

The convergent industrial synthesis of dicloromezotiaz, as documented in the ChemicalBook synthetic route and the primary Zhang et al. (2017) paper, begins with a copper(I)-catalyzed coupling of dimethyl malonate with 3,5-dichloroiodobenzene. The crude dimethyl 2-(3,5-dichlorophenyl)malonate product is directly hydrolyzed to the diacid, 2-(3,5-dichlorophenyl)malonic acid, in an overall yield of 84% for the two combined steps . This high-yielding two-step sequence has been validated at process scale and is specific to the dimethyl ester/3,5-dichloro substrate combination. The analogous diethyl malonate coupling with sterically or electronically distinct aryl iodides has been reported to proceed with lower efficiency and requires more forcing conditions .

Process chemistry Copper-catalyzed α-arylation Malonate coupling Dicloromezotiaz synthesis

Precursor Exclusivity: 3,5-Dichloro Regioisomer Is the Only Validated Route to Dicloromezotiaz

Multiple authoritative sources, including BOC Sciences and the primary patent/paper literature, confirm that dimethyl 2-(3,5-dichlorophenyl)malonate and its hydrolysis product 2-(3,5-dichlorophenyl)malonic acid are the designated intermediates in the synthesis of dicloromezotiaz (D434402) . The 3,5-dichloro substitution pattern is structurally embedded in the final commercial active ingredient. Neither the 3,4-dichloro (CAS 773875-95-9) nor the 2,4-dichloro (CAS 138485-31-1) regioisomer can yield the same mesoionic product. Furthermore, the des-3-(3,5-dichlorophenyl) analog of dicloromezotiaz (CAS 1263089-45-7) exists as a separately catalogued research compound, underscoring that the 3,5-dichlorophenyl group is not a dispensable moiety but an integral pharmacophoric element .

Regioisomer specificity Agrochemical intermediate Mesoionic insecticide precursor Supply chain integrity

Molecular Property Differences Between 3,5-Dichloro and Mono-Chloro Malonate Analogs

The 3,5-dichlorophenyl substitution confers distinct physicochemical properties compared to the mono-chloro analog dimethyl 2-(4-chlorophenyl)malonate. The target compound has a molecular weight of 277.10 g/mol with an XLogP3 of 3.1, while the 4-chloro analog has MW 242.66 g/mol and a predicted boiling point of 302.4±27.0 °C . The additional chlorine atom increases both molecular weight and lipophilicity, affecting the compound's solubility profile (documented solubility in dichloromethane, ethyl acetate, and methanol), chromatographic behavior, and its reactivity in subsequent transformations . These property differences are directly relevant for quality control, analytical method development, and formulation compatibility in procurement specifications.

Physicochemical properties LogP Molecular weight Procurement specifications

Antiproliferative Activity in Undifferentiated Cells: A Differentiating Mechanism Not Observed in Simple Malonate Esters

A patent-associated disclosure indicates that dimethyl 2-(3,5-dichlorophenyl)malonate exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting potential utility as an anti-cancer agent and for the treatment of hyperproliferative skin diseases such as psoriasis . This biological activity is not reported for simple dimethyl malonate (CAS 108-59-8) or for the mono-chloro analog dimethyl 2-(4-chlorophenyl)malonate in accessible databases. However, specific quantitative comparator data (IC₅₀ values for differentiation induction vs. analogs) and the identity of the original patent document could not be independently verified from primary peer-reviewed sources. This evidence is therefore classified as supporting only.

Cancer research Cell differentiation Monocyte induction Psoriasis

Procurement-Driven Application Scenarios for Dimethyl 2-(3,5-dichlorophenyl)malonate


Industrial-Scale Synthesis of the Mesoionic Lepidoptera Insecticide Dicloromezotiaz

This compound is the validated and sole documented precursor for the convergent industrial manufacture of dicloromezotiaz (D434402), a commercial mesoionic insecticide from FMC/DuPont. The established process couples dimethyl malonate with 3,5-dichloroiodobenzene under Cu(I) catalysis, followed by direct hydrolysis to 2-(3,5-dichlorophenyl)malonic acid in 84% overall yield . The telescoped two-step sequence without intermediate purification makes this the cost-effective route for kilogram-to-ton scale procurement. The 3,5-dichloro substitution is structurally essential: the unsubstituted phenyl analog (compound 4b) shows >25-fold lower potency against corn planthopper and lacks lepidopteran activity entirely, while the 3,5-CF₃-phenyl analog (triflumezopyrim precursor) diverts the pest spectrum to hopper species . Any procurement of regioisomeric dichlorophenyl malonates (3,4-dichloro or 2,4-dichloro) produces a final mesoionic compound that is not the registered active ingredient dicloromezotiaz.

Structure-Activity Relationship (SAR) Studies on Mesoionic Nicotinic Acetylcholine Receptor Modulators

For medicinal and agrochemical research groups exploring orthosteric modulators of insect nicotinic acetylcholine receptors (nAChRs), dimethyl 2-(3,5-dichlorophenyl)malonate provides the key 3-aryl building block to generate the 3,5-dichlorophenyl-substituted mesoionic pyrido[1,2-a]pyrimidinone core. The Zhang et al. (2017) SAR study established that the 3,5-dichlorophenyl substitution alters insecticidal potency by >25-fold relative to the unsubstituted phenyl core and redirects the pest spectrum from hoppers (CF₃-phenyl) to lepidopteran species (Cl-phenyl) . Crystal structures of dicloromezotiaz bound to a double-mutated acetylcholine-binding protein that mimics the insect ion-channel orthosteric site have been disclosed, enabling rational, structure-guided SAR exploration . Researchers requiring the 3,5-dichloro pharmacophore for nAChR modulator libraries should specify this exact malonate precursor.

Process Chemistry Development and Scale-Up of Copper-Catalyzed α-Arylation Methodology

The copper-catalyzed coupling of dimethyl malonate with 3,5-dichloroiodobenzene to produce dimethyl 2-(3,5-dichlorophenyl)malonate represents a validated, high-yielding (84% over two telescoped steps) example of α-arylation of malonates that is directly transferable to process scale . For CROs and process chemistry groups developing copper-catalyzed C-C bond forming methodology, this substrate pair offers a benchmark system with documented yields, workup procedures, and impurity profiles. The contrast with the lower-yielding 3,5-dichloro-2-methoxyphenyl iodide substrate (48% yield, 2:1 product ratio) provides an informative case study in substrate electronic effects on α-arylation efficiency .

Investigational Medicinal Chemistry: Cell Differentiation and Anti-Proliferative Screening

A patent-associated disclosure suggests that dimethyl 2-(3,5-dichlorophenyl)malonate exhibits activity in arresting proliferation of undifferentiated cells and inducing monocyte differentiation, with proposed applications in oncology and psoriasis . This qualitative differentiation claim—not reported for simple dimethyl malonate or mono-chloro phenyl malonate analogs—warrants independent verification. Research groups investigating malonate-based differentiation agents may evaluate this compound alongside structurally related aryl malonates in head-to-head proliferation arrest and differentiation assays. Procurement for this application should include verification of compound identity (CAS 1443329-48-3, MW 277.10) and purity specifications before committing to biological evaluation.

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